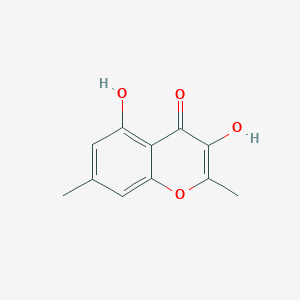

Lachnone A

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2,7-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDFSMORTDVVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure Elucidation of Lachnone A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Lachnone A" is a hypothetical molecule created for this guide. No specific data for a compound with this name was found in the available literature. The following information is a representative example of the process of chemical structure elucidation for a novel natural lactone, based on established scientific methodologies.

Introduction

Natural products are a rich source of novel chemical scaffolds with significant potential for drug discovery.[1][2][3] Lactones, a class of cyclic esters, are widely distributed in nature and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][4][5] This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of a novel hypothetical sesquiterpene lactone, designated Lachnone A. The process involves a combination of isolation from a natural source, purification, and extensive spectroscopic analysis to determine its molecular formula, connectivity, and stereochemistry.

Isolation and Purification

The initial step in the characterization of a novel natural product is its isolation and purification from the source organism. For Lachnone A, a hypothetical extraction and purification workflow is outlined below. The process begins with the extraction of the compound from a plant source, followed by chromatographic separation to obtain the pure compound.

Caption: Workflow for the isolation and purification of Lachnone A.

-

Extraction: The dried and powdered plant material (1 kg) is subjected to extraction with methanol (3 x 5 L) at room temperature for 48 hours. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a biosensor or sulfuric acid chromic agent for visualization.[6] Fractions containing the compound of interest are pooled.

-

HPLC Purification: The pooled fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure Lachnone A.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of Lachnone A is achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8][9]

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced.[8]

Table 1: Mass Spectrometry Data for Lachnone A

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Observed m/z [M+H]⁺ | 249.1488 |

| Calculated m/z [M+H]⁺ | 249.1491 for C₁₅H₂₀O₃ |

| Molecular Formula | C₁₅H₂₀O₃ |

| Degree of Unsaturation | 6 |

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data for Lachnone A

| Wavenumber (cm⁻¹) | Interpretation |

| 3450 (broad) | O-H stretch (hydroxyl group) |

| 2925, 2855 | C-H stretch (alkane) |

| 1760 (strong) | C=O stretch (γ-lactone) |

| 1665 | C=C stretch (alkene) |

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.[10]

Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Lachnone A

| Position | δC (ppm) | δH (ppm) (J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 135.2 | - | - | - |

| 2 | 125.8 | 5.88 (d, 5.5) | H-3 | C-1, C-3, C-4, C-10 |

| 3 | 35.4 | 2.45 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | 41.2 | 2.10 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | 52.1 | 1.85 (m) | H-4, H-6 | C-3, C-4, C-6, C-7, C-10 |

| 6 | 82.3 | 4.51 (t, 8.5) | H-5, H-7 | C-4, C-5, C-7, C-8, C-11 |

| 7 | 55.6 | 2.98 (m) | H-6, H-8 | C-5, C-6, C-8, C-11, C-12 |

| 8 | 38.9 | 1.95 (m), 1.75 (m) | H-7 | C-6, C-7, C-9, C-10 |

| 9 | 25.7 | 1.65 (m), 1.50 (m) | - | C-1, C-8, C-10 |

| 10 | 140.1 | - | - | - |

| 11 | 139.8 | - | - | C-6, C-7, C-12, C-13 |

| 12 | 178.5 | - | - | - |

| 13 | 121.2 | 6.20 (s), 5.65 (s) | - | C-7, C-11, C-12 |

| 14 | 21.3 | 1.15 (s) | - | C-1, C-9, C-10 |

| 15 | 16.5 | 1.05 (d, 7.0) | H-4 | C-3, C-4, C-5 |

-

NMR Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃.[10] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI).

-

IR Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using the attenuated total reflectance (ATR) method.[10]

Proposed Structure of Lachnone A

Based on the comprehensive analysis of the spectroscopic data, the planar structure of Lachnone A is proposed as a sesquiterpene lactone with a guaianolide skeleton. The key features include a γ-lactone ring, an α,β-unsaturated carbonyl group, a tertiary hydroxyl group, and two methyl groups. The relative stereochemistry can be further determined through NOESY experiments and computational NMR methods.[10]

Biological Activity

Lactones are known to exhibit a wide range of biological activities.[5] The presence of an α,β-unsaturated γ-lactone moiety is often associated with antimicrobial and cytotoxic activities through Michael addition with biological nucleophiles.[4]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Lachnone A.

Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[5] The proposed mechanism involves the alkylation of critical cysteine residues in the IκB kinase (IKK) complex by the α,β-unsaturated lactone, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of pro-inflammatory and pro-survival gene expression.

Conclusion

This technical guide has outlined the systematic approach to the chemical structure elucidation of a hypothetical novel natural product, Lachnone A. Through a combination of isolation, purification, and comprehensive spectroscopic analysis, the planar structure of Lachnone A was proposed as a guaianolide-type sesquiterpene lactone. The presence of key functional groups suggests potential biological activity, warranting further investigation into its pharmacological properties and potential as a lead compound in drug development. The methodologies described herein represent a standard workflow for the characterization of novel bioactive compounds from natural sources.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. mdpi.com [mdpi.com]

- 3. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

Lachnone A IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lachnone A, a chromone derivative isolated from the filamentous fungus Lachnum sp., presents a molecule of interest for further investigation. This document provides a comprehensive technical overview of Lachnone A, including its chemical identity, and a summary of its currently understood biological activities. While extensive research on its mechanism of action is still emerging, this guide consolidates the available data to support future research and development efforts.

Chemical Identity

Lachnone A is chemically identified as 3,5-dihydroxy-2,7-dimethylchromen-4-one. Its unique structure, belonging to the chromone class of compounds, forms the basis of its potential biological activities.

| Identifier | Value |

| IUPAC Name | 3,5-dihydroxy-2,7-dimethylchromen-4-one[1][2] |

| CAS Number | 903892-99-9[1][2] |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

Biological Activity

Initial biological screening of Lachnone A has revealed weak antibacterial activity. Further extensive investigation into its biological effects is limited in the current body of scientific literature. There are preliminary indications that Lachnone A may have the potential to interfere with cellular pathways relevant to cancer, though specific mechanisms and quantitative data on cytotoxicity are not yet thoroughly documented.

Experimental Protocols

The following sections detail the experimental methods for the isolation and initial characterization of Lachnone A, as described in the foundational literature.

Isolation of Lachnone A

The isolation of Lachnone A was first reported by Rukachaisirikul et al. in 2006 from the filamentous fungus Lachnum sp. BCC 2424. The general workflow for this process is outlined below.

Caption: General workflow for the isolation of Lachnone A.

A detailed protocol based on the initial discovery would involve:

-

Fermentation: Culturing the fungus Lachnum sp. BCC 2424 in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: Separating the fungal mycelium from the broth and extracting both with an organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Chromatography: Subjecting the crude extract to a series of chromatographic techniques for purification. This typically involves:

-

Solvent Partitioning: To separate compounds based on their polarity.

-

Silica Gel Column Chromatography: To separate fractions based on polarity.

-

Sephadex Column Chromatography: For size-exclusion separation.

-

High-Performance Liquid Chromatography (HPLC): For final purification to yield pure Lachnone A.

-

-

Structure Elucidation: Analyzing the purified compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its chemical structure.

Spectroscopic Data for Lachnone A

The structural confirmation of Lachnone A relies on the following key spectroscopic data:

| Spectroscopic Data Type | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methyl groups, and hydroxyl groups consistent with the chromone structure. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and methyl carbons, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₁₁H₁₀O₄. |

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published research detailing the specific signaling pathways modulated by Lachnone A. While some commercial suppliers suggest potential interactions with cancer-related pathways, these claims are not yet substantiated by peer-reviewed experimental data. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of Lachnone A.

Caption: A proposed workflow for elucidating the mechanism of action of Lachnone A.

Future Directions

The limited extent of research on Lachnone A presents a clear opportunity for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: Evaluating the activity of Lachnone A against a broader range of bacterial and fungal strains, as well as various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Lachnone A to understand its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Lachnone A to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in Lachnone A. As new data emerges, this document will be updated to reflect the evolving understanding of this intriguing natural product.

References

Lachnone A discovery and natural source

Introduction

Lachnone A is a naturally occurring chromone derivative first identified from a filamentous fungus. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical characteristics of Lachnone A, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental protocols for its isolation and structural elucidation, presents quantitative data in a structured format, and visualizes key experimental workflows.

Discovery and Natural Source

Lachnone A was first isolated and identified by Rukachaisirikul and colleagues in 2006. The discovery was the result of a screening program for novel secondary metabolites from filamentous fungi.[1][2]

Natural Source: The compound was isolated from the culture of the filamentous fungus Lachnum sp. BCC 2424. The genus Lachnum is a member of the Ascomycota phylum and is known to produce a variety of secondary metabolites, including other chromone derivatives.[1][2]

Chemical Structure and Properties

Lachnone A is classified as a chromone, a class of organic compounds that feature a benzopyran-4-one structure. Its chemical formula is C₁₁H₁₀O₄, and it has a molecular weight of 206.19 g/mol .[1] The structure of Lachnone A was determined through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of Lachnone A

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 | [1] |

| CAS Number | 903892-99-9 | [1] |

| Class | Chromone | [1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of Lachnone A, based on the original discovery publication.

Fungal Cultivation and Extraction

The producing organism, Lachnum sp. BCC 2424, was cultivated to generate sufficient biomass for the extraction of its secondary metabolites.

-

Cultivation: The fungus was grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal mycelium and culture broth were extracted using organic solvents, such as ethyl acetate or methanol, to isolate the crude mixture of compounds.

Isolation and Purification of Lachnone A

A multi-step chromatographic process was utilized to isolate Lachnone A from the crude extract.

-

Initial Fractionation: The crude extract was subjected to column chromatography over silica gel, eluting with a gradient of organic solvents to separate the components based on polarity.

-

Further Purification: Fractions containing Lachnone A were further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of Lachnone A was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophoric system.

Quantitative Data

The structural elucidation of Lachnone A was supported by detailed analysis of its NMR spectra.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Lachnone A

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 164.2 | - |

| 3 | 111.8 | 6.08 (s) |

| 4 | 176.8 | - |

| 4a | 119.5 | - |

| 5 | 158.4 | - |

| 6 | 98.6 | 6.25 (s) |

| 7 | 162.1 | - |

| 8 | 105.1 | - |

| 8a | 156.9 | - |

| 7-OCH₃ | 56.0 | 3.85 (s) |

| 8-CH₃ | 9.5 | 2.28 (s) |

Data is based on the original publication and may be subject to slight variations depending on the solvent and instrument used.

Biological Activity

Initial screenings of Lachnone A and its co-isolated analogues (Lachnones B-E) revealed some biological activity. Lachnones B and D demonstrated mild inhibitory effects against Mycobacterium tuberculosis, both with a Minimum Inhibitory Concentration (MIC) of 200 µg/mL. The specific biological activities of Lachnone A have not been extensively reported in the initial discovery. Further studies are required to fully characterize its pharmacological profile.

Table 3: Antimicrobial Activity of Lachnone Analogues

| Compound | Organism | MIC (µg/mL) |

| Lachnone B | Mycobacterium tuberculosis | 200 |

| Lachnone D | Mycobacterium tuberculosis | 200 |

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Lachnone A. Given the known biological activities of other chromone derivatives, potential areas for future investigation could include pathways related to inflammation, cell proliferation, and microbial pathogenesis.

Conclusion

Lachnone A is a chromone derivative isolated from the fungus Lachnum sp. BCC 2424. Its structure has been elucidated through standard spectroscopic methods. While initial biological activity screening of its analogues has shown some antimicrobial properties, the full therapeutic potential of Lachnone A remains to be explored. This guide provides a foundational summary for researchers interested in the further study and development of this natural product.

References

The Enigmatic Biosynthesis of Lachnone A: A Pathway Awaiting Discovery

Despite significant interest in the biosynthesis of bioactive natural products, the specific metabolic pathway for the synthesis of Lachnone A remains uncharacterized in publicly available scientific literature. Extensive searches for "Lachnone A" have not yielded information on its chemical structure, biological origin, or the enzymatic processes leading to its formation. Therefore, a detailed technical guide on its core biosynthetic pathway cannot be constructed at this time.

While information directly pertaining to Lachnone A is absent, the broader field of lactone biosynthesis offers a foundational understanding of the general enzymatic strategies employed by microorganisms to synthesize this class of compounds. Lactones are cyclic esters that are widespread in nature and exhibit a diverse range of biological activities. Their biosynthesis typically originates from primary metabolic pathways such as fatty acid or polyketide metabolism.

General Principles of Lactone Biosynthesis

The formation of a lactone ring is fundamentally an intramolecular esterification reaction. This process is often preceded by a series of enzymatic modifications of a linear precursor molecule, typically a fatty acid or a polyketide chain. Key enzyme families frequently implicated in lactone biosynthesis include:

-

Polyketide Synthases (PKSs): These large, multifunctional enzymes assemble polyketide chains from simple acyl-CoA precursors. The programming of PKS modules dictates the length and pattern of reduction and dehydration of the growing chain, ultimately influencing the structure of the final lactone product.

-

Fatty Acid Synthases (FASs): Similar to PKSs, FASs produce long-chain fatty acids that can serve as precursors for lactone biosynthesis.

-

Cytochrome P450 Monooxygenases (P450s): These versatile enzymes often catalyze the hydroxylation of specific carbon atoms within a fatty acid or polyketide backbone, introducing the necessary hydroxyl group for subsequent lactonization.

-

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, a key step in the formation of some lactones from cyclic ketones.

-

Thioesterases (TEs): In many PKS and FAS pathways, the final release and cyclization of the product is catalyzed by a thioesterase domain, which can directly facilitate lactone ring formation.

Hypothetical Experimental Workflow for Elucidating a Novel Lactone Biosynthetic Pathway

Should Lachnone A be identified and its producing organism isolated, a general experimental workflow to elucidate its biosynthetic pathway could be proposed. This workflow would involve a combination of genetic, biochemical, and analytical techniques.

Caption: A generalized workflow for the elucidation of a novel lactone biosynthetic pathway.

Conclusion

While the specific biosynthetic pathway of Lachnone A remains elusive, the established principles of lactone biosynthesis provide a solid framework for its future discovery and characterization. The identification of the producing organism and the application of modern genomic and biochemical techniques will be crucial to unraveling the enzymatic steps that lead to the formation of this currently uncharacterized molecule. Further research is required to bring the biosynthesis of Lachnone A from the realm of the unknown into the light of scientific understanding.

Unveiling Lachnone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Lachnone A, a novel chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424. This document consolidates available data on its structural characteristics, spectroscopic profile, and biological context to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Core Physical and Chemical Properties

Lachnone A is a structurally unique chromone derivative. Its fundamental properties have been determined through a series of analytical techniques, providing a clear profile of the molecule.

Table 1: Physical and Chemical Properties of Lachnone A

| Property | Value | Source |

| Appearance | Colorless needles | [1] |

| Molecular Formula | C₁₅H₁₆O₅ | [1] |

| Molecular Weight | 276.28 g/mol | [1] |

| Melting Point | 218-220 °C | [1] |

| Optical Rotation | [α]²⁵D +10.0 (c 0.1, MeOH) | [1] |

Spectroscopic Data

The structural elucidation of Lachnone A was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: ¹H NMR Spectroscopic Data for Lachnone A (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.36 | d | 12.5 |

| 3 | 3.96 | d | 12.5 |

| 5 | 6.13 | s | |

| 7 | 6.09 | d | 2.0 |

| 9 | 6.09 | d | 2.0 |

| 11 | 1.43 | s | |

| 1'-OH | 5.75 | br s | |

| 2' | 2.80 | dd | 17.0, 4.5 |

| 2' | 2.69 | dd | 17.0, 2.5 |

| 3' | 4.62 | m | |

| 4' | 2.03 | m | |

| 4' | 1.79 | m |

Table 3: ¹³C NMR Spectroscopic Data for Lachnone A (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 165.2 |

| 3 | 68.9 |

| 4 | 106.0 |

| 4a | 162.2 |

| 5 | 96.9 |

| 6 | 164.9 |

| 7 | 95.9 |

| 8 | 158.1 |

| 8a | 102.9 |

| 9 | 24.5 |

| 10 | 76.5 |

| 11 | 24.5 |

| 1' | 175.8 |

| 2' | 41.2 |

| 3' | 67.8 |

| 4' | 30.9 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of Lachnone A.

-

HR-ESI-MS: m/z 277.1025 [M+H]⁺ (Calculated for C₁₅H₁₇O₅, 277.1025)[1]

Experimental Protocols

The isolation and structural elucidation of Lachnone A involved a series of detailed experimental procedures.

Fungal Material and Fermentation

The fungus Lachnum sp. BCC 2424 was cultured on potato dextrose agar at 25 °C for 7 days. The mycelial plugs were then transferred to 250 mL Erlenmeyer flasks containing 50 mL of a liquid medium (20 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, and 3 g/L malt extract) and incubated on a rotary shaker at 150 rpm and 25 °C for 7 days to produce a seed culture. A 10% (v/v) of this seed culture was used to inoculate 1.0 L flasks, each containing 200 mL of the same liquid medium. The production culture was incubated under the same conditions for 30 days.

Isolation and Purification

The fungal mycelia were separated from the culture broth by filtration. The mycelia were extracted with CH₂Cl₂ and the broth was extracted with EtOAc. The combined extracts were concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC) over silica gel, followed by further purification using Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to yield pure Lachnone A.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, using CDCl₃ as the solvent. Chemical shifts are reported in ppm (δ) and referenced to the solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker APEX II FT-ICR mass spectrometer using electrospray ionization (ESI).

-

Optical Rotation: Optical rotation was measured on a Perkin-Elmer 341 polarimeter.

-

Melting Point: Melting points were determined on a Fisher-Johns melting point apparatus and are uncorrected.

Logical Relationships and Workflows

The following diagrams illustrate the key processes involved in the study of Lachnone A.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of Lachnone A. The detailed data and experimental protocols presented herein are intended to facilitate further research into the biological activities and potential applications of this novel natural product. The unique chromone structure of Lachnone A makes it an interesting target for synthetic chemistry and a candidate for further investigation in drug development programs.

References

Lachnone A: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lachnone A

Lachnone A is a natural product classified as a member of the chromone family. Its chemical structure is registered in the PubChem database under the compound identification (CID) 11672906. The molecule has been reported in the fungal genus Lachnum. Chromones, as a class, are known to exhibit a wide range of biological activities, making Lachnone A a potential candidate for further pharmacological screening. However, a prerequisite for any biological testing is a thorough understanding of its physicochemical properties, most notably its solubility in various solvents.

Predicted Solubility of Lachnone A

Currently, there is no publicly available experimental data on the quantitative solubility of Lachnone A in common laboratory solvents. However, based on its chemical structure as a chromone derivative, some general predictions can be made. Chromones are often sparingly soluble in water and more soluble in organic solvents. The solubility is influenced by the nature and position of substituents on the chromone ring.

To provide a framework for researchers, the following table summarizes the expected solubility of chromone derivatives in a range of solvents. This should be considered a qualitative guide, and experimental verification is essential.

Table 1: Predicted Qualitative Solubility of Chromone Derivatives

| Solvent Class | Example Solvents | Predicted Solubility of Chromone Derivatives |

| Polar Protic | Water, Ethanol, Methanol | Generally low to moderate. Solubility in alcohols is typically higher than in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Generally good solubility, often used for preparing stock solutions. |

| Non-polar | Hexane, Toluene, Chloroform | Generally low solubility, but can vary depending on the specific substituents on the chromone structure. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for Lachnone A, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

Lachnone A (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Lachnone A to a known volume of each selected solvent in a sealed vial.

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Lachnone A of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered saturated solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of Lachnone A in the saturated solutions using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of Lachnone A.

Caption: A generalized workflow for determining equilibrium solubility.

Generalized Signaling Pathway

As the specific signaling pathways affected by Lachnone A are not yet elucidated, the following diagram presents a generalized model of common intracellular signaling cascades that can be modulated by bioactive compounds. This serves as a conceptual framework for potential future investigations into the mechanism of action of Lachnone A.

Caption: A generalized model of intracellular signaling pathways.

Conclusion

While specific experimental data for Lachnone A remains to be determined, this guide provides a solid foundation for researchers to initiate their investigations. By understanding the general properties of the chromone class of compounds and by employing standardized experimental protocols, reliable and reproducible data on the solubility of Lachnone A can be generated. This information is paramount for advancing our understanding of this natural product and for unlocking its potential in drug discovery and development. Future studies should focus on obtaining quantitative solubility data in a variety of pharmaceutically relevant solvents and on elucidating the specific signaling pathways through which Lachnone A may exert its biological effects.

In-depth Technical Guide: Stability and Degradation of Lachnone A

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Lachnone A is a molecule of significant interest within the scientific community. Understanding its stability and degradation profile is paramount for its potential development as a therapeutic agent. The intrinsic stability of a drug substance is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy. Forced degradation studies are considered a vital component of the drug development process, providing crucial insights into the degradation pathways and the intrinsic stability of the molecule.[1][2][3] These studies are intentionally designed to accelerate the degradation of a drug substance under conditions more severe than accelerated stability testing.[1][2] The information gleaned from such studies is instrumental in developing stable formulations and establishing stability-indicating analytical methods.[3][4][5]

Currently, there is a notable absence of specific published literature detailing the stability and degradation pathways of Lachnone A. While general principles of forced degradation and analytical methodologies are well-established for various classes of compounds, including those containing lactone moieties, specific quantitative data and experimental protocols for Lachnone A are not publicly available.[6][7] This guide, therefore, will outline the theoretical framework and recommended experimental approaches for assessing the stability and degradation of Lachnone A, based on established scientific principles and regulatory expectations.

Theoretical Stability Profile of Lactones

Lachnone A contains a lactone functional group, which is a cyclic ester.[8][9] The stability of the lactone ring is a key factor in the overall stability of the molecule. Generally, lactones are susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding hydroxy acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of other functional groups in the molecule.

Recommended Experimental Protocols for Stability and Degradation Assessment

To thoroughly characterize the stability and degradation of Lachnone A, a series of forced degradation studies should be conducted. These studies typically involve exposing the drug substance to various stress conditions, including acid, base, oxidation, heat, and light.[1][4][5]

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[2][3]

General Procedure: A solution of Lachnone A at a known concentration should be prepared in a suitable solvent system. Aliquots of this solution are then subjected to the following stress conditions:

-

Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 70-100 °C).

-

Photodegradation: Exposing the solid drug substance or a solution to UV and visible light, as per ICH Q1B guidelines.

Samples should be withdrawn at various time points and analyzed using a suitable analytical method.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) is the most common technique for this purpose.[3][10]

Method Development Considerations:

-

Column: A reversed-phase column (e.g., C18) is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

-

Detection: The wavelength for UV detection should be selected based on the UV spectrum of Lachnone A. Mass spectrometry (MS) is invaluable for the identification and structural elucidation of degradation products.[10]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of Lachnone A

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Lachnone A | Number of Degradation Products | Remarks (e.g., Major Degradant RRT) |

| Acidic Hydrolysis | 0.1 N HCl, 80 °C | 2, 4, 8, 24 | |||

| Basic Hydrolysis | 0.1 N NaOH, RT | 1, 2, 4, 8 | |||

| Oxidative | 3% H₂O₂, RT | 2, 4, 8, 24 | |||

| Thermal (Solution) | 80 °C | 24, 48, 72 | |||

| Thermal (Solid) | 100 °C | 24, 48, 72 | |||

| Photolytic (Solution) | ICH Q1B | - | |||

| Photolytic (Solid) | ICH Q1B | - |

Data in this table is hypothetical and should be replaced with experimental results.

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and potential degradation pathways.

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies of Lachnone A.

Hypothetical Degradation Pathway of Lachnone A

Caption: A hypothetical degradation pathway for Lachnone A.

Conclusion

While specific data on the stability and degradation of Lachnone A is not currently available in the public domain, this guide provides a robust framework for its systematic investigation. By following the outlined experimental protocols and utilizing appropriate analytical techniques, researchers can generate the necessary data to understand the molecule's intrinsic stability, elucidate its degradation pathways, and develop a stable and effective drug product. The insights gained will be critical for regulatory submissions and the overall success of any drug development program centered on Lachnone A.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. pharmasm.com [pharmasm.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. ceyonelifesciences.com [ceyonelifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactone enols are stable in the gas phase but highly unstable in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Lactones | Fisher Scientific [fishersci.com]

- 10. ijmr.net.in [ijmr.net.in]

An In-depth Technical Guide to the Biological Activity of Lachnone A

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of Lachnone A. This guide, therefore, outlines the potential biological activities based on its classification as a lactone, a class of compounds known for a variety of biological effects. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies that would be employed to characterize the bioactivity of a novel compound like Lachnone A and are based on established scientific practices.

Introduction to Lactones and Their Biological Significance

Lactones are cyclic esters that are widely distributed in nature and can also be synthesized. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their diverse and potent biological activities. Many lactones have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways. Given that Lachnone A is a lactone, it is hypothesized to possess similar biological activities.

Potential Biological Activities of Lachnone A

Based on the known activities of structurally related lactones, the following biological effects of Lachnone A could be investigated:

-

Anticancer Activity: Many lactones exhibit cytotoxicity against various cancer cell lines. This is often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

-

Anti-inflammatory Activity: Lactones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways such as the NF-κB and MAPK pathways.

-

Antimicrobial Activity: Certain lactones have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data Presentation (Hypothetical)

To characterize the biological activity of Lachnone A, quantitative data from various in vitro assays would be necessary. The following tables present a hypothetical summary of such data for illustrative purposes.

Table 1: Cytotoxicity of Lachnone A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| Jurkat | Leukemia | Data not available |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction by Lachnone A in a Representative Cancer Cell Line (e.g., MCF-7)

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | 0 | Data not available | Data not available | Data not available |

| Lachnone A | X | Data not available | Data not available | Data not available |

| Lachnone A | Y | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be used to assess the biological activity of Lachnone A.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Lachnone A and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Lachnone A at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are live cells.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the effect of a compound on cellular signaling pathways.

-

Protein Extraction: Treat cells with Lachnone A, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflows

Hypothetical Signaling Pathways Affected by Lachnone A

The following diagrams illustrate potential signaling pathways that Lachnone A might modulate, based on the known mechanisms of other lactones. These pathways are critical in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its inhibition can lead to apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is common in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Its inhibition is a key target for anti-inflammatory drugs.

Conclusion and Future Directions

While specific biological data for Lachnone A is not yet available, its classification as a lactone suggests it may possess significant anticancer and anti-inflammatory properties. The experimental framework provided in this guide offers a clear path for researchers to elucidate the specific biological activities and mechanisms of action of Lachnone A. Future research should focus on performing the described in vitro assays to generate quantitative data on its cytotoxicity and apoptosis-inducing effects, followed by mechanistic studies using techniques like Western blotting to identify the modulated signaling pathways. These studies will be crucial in determining the therapeutic potential of Lachnone A for various diseases.

An In-depth Technical Guide to the Lachnone Family of Compounds and Bioactive Metabolites from Lachnum sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Lachnum, a member of the Ascomycota phylum of fungi, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] These compounds encompass a range of chemical classes, including chromones, isocoumarins, and polyketides, many of which have demonstrated significant potential in preclinical studies.[1][3] While the initially specified "Lachnone A" remains an under-characterized molecule with limited and somewhat contradictory publicly available data, this guide provides a comprehensive overview of the broader Lachnone family and other significant bioactive compounds isolated from Lachnum species. This document will detail their chemical structures, biological activities, and, where available, their mechanisms of action, with a focus on providing the in-depth technical information required for research and drug development professionals.

The Lachnone Family: Chromone Derivatives

The Lachnone family of compounds are primarily chromone derivatives isolated from the filamentous fungus Lachnum sp.[3][4] While information on "Lachnone A" is scarce, related compounds such as Lachnone C have been the subject of synthetic chemistry efforts, indicating their importance as potential bioactive scaffolds.[4][5][6]

Chemical Structure

The core chemical scaffold of the Lachnone family is based on the chromone ring system. Variations in this basic structure, including different substitution patterns, give rise to the various members of the family.

Quantitative Biological Activity Data

While extensive quantitative data for the Lachnone family is not widely available in the public domain, studies on other metabolites from Lachnum sp. have yielded significant results. The following table summarizes the cytotoxic activity of Diaporphasine E, a polyketide isolated from Lachnum sp. IW157.[1][7]

| Compound | Cell Line | IC50 (μM) | Citation |

| Diaporphasine E | L929 (mouse fibrosarcoma) | 0.9 | [1][7] |

| Diaporphasine E | KB3.1 (human epidermoid carcinoma) | 3.7 | [1][7] |

Additionally, a polysaccharide from Lachnum sp., designated LEP-2a, has been shown to act synergistically with the chemotherapeutic agent 5-fluorouracil in hepatocellular carcinoma cells.[8]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of the Lachnone family of compounds are not yet well-elucidated. However, research into other bioactive metabolites from Lachnum sp. has provided insights into potential signaling pathways that could be modulated by these compounds.

A study on a bioactive exopolysaccharide (LEP-2a) from Lachnum sp. demonstrated that its synergistic anticancer effect with 5-fluorouracil in HepG2 cells is mediated through the inactivation of key survival pathways.[8] Specifically, the combination treatment led to the downregulation of the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades.[8] This suggests that small molecules from Lachnum sp., such as the Lachnones, may also exert their bioactivities through modulation of these critical cancer-related pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments related to the biological evaluation of compounds from Lachnum sp..

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the IC50 values of Diaporphasine E.[1][7]

-

Cell Culture: L929 and KB3.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., Diaporphasine E) is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is adapted from the study on the synergistic effects of LEP-2a and 5-fluorouracil.[8]

-

Cell Lysis: HepG2 cells are treated with the test compound(s) for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

The Lachnone family of compounds and other secondary metabolites from the fungus Lachnum sp. represent a promising area for natural product-based drug discovery. While specific data on "Lachnone A" is limited, the demonstrated bioactivities of related chromones and other metabolites from this genus, particularly in the area of oncology, warrant further investigation. The provided data and experimental protocols offer a foundational resource for researchers to build upon in their exploration of this intriguing class of natural products. Future work should focus on the isolation and comprehensive biological evaluation of individual Lachnone compounds to elucidate their specific mechanisms of action and therapeutic potential.

References

- 1. Diaporphasines E and F: New Polyketides from the Saprotrophic Fungus Lachnum sp. IW157 Growing on the Reed Grass Phragmites communis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Secondary Metabolites of the Endophytic Fungus Lachnum abnorme from Ardisia cornudentata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of the Endophytic Fungus Lachnum abnorme from Ardisia cornudentata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of bioactive polysaccharide from Lachnum sp. acts synergistically with 5-fluorouracil against human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungal Chromanone Lactones: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromanone lactones, a class of fungal secondary metabolites, have garnered significant interest within the scientific community due to their diverse chemical structures and promising biological activities. Structurally, they feature a chromanone core fused to a γ-lactone ring and are biosynthetically related to tetrahydroxanthones. These compounds are produced by a variety of fungal genera, most notably Aspergillus, Penicillium, and Fusarium. Documented bioactivities of chromanone lactones include potent cytotoxic, anti-inflammatory, antiviral, and antibacterial effects, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of chromanone lactones from fungal sources, detailing their isolation, structure elucidation, and biological evaluation. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungi are a prolific source of structurally unique and biologically active secondary metabolites, which have historically been a cornerstone of pharmaceutical development. Among these, the chromanone lactones represent a fascinating and somewhat underexplored class of natural products. These compounds can exist as monomers or form more complex dimeric structures, contributing to their chemical diversity.[1] Their biosynthetic origin is linked to the polyketide pathway, which is responsible for the formation of the xanthone core in fungi.[2] This guide will provide an in-depth look at the methodologies for studying these compounds, from the initial stages of fungal fermentation to the detailed analysis of their biological effects and mechanisms of action.

Fungal Sources and Bioactivities of Chromanone Lactones

A variety of chromanone lactones have been isolated from different fungal species, each with a unique profile of biological activity. The following table summarizes key quantitative data for several representative compounds.

| Compound Name | Fungal Source | Biological Activity | IC50 Value | Reference Cell Line | Citation |

| Paecilin F | Penicillium oxalicum 114-2 (mutant) | Anti-influenza A virus | 5.6 µM | - | [3] |

| Paecilin G | Penicillium oxalicum 114-2 (mutant) | Anti-influenza A virus | - | - | [3] |

| Paecilin H | Penicillium oxalicum 114-2 (mutant) | Anti-influenza A virus | - | - | [3] |

| Known Compound 8 | Penicillium oxalicum 114-2 (mutant) | Cytotoxic | 2.6 µM | MIA-PaCa-2 | [3] |

| Known Compound 9 | Penicillium oxalicum 114-2 (mutant) | Cytotoxic | 2.1 µM | MIA-PaCa-2 | [3] |

| Known Compound 10 | Penicillium oxalicum 114-2 (mutant) | Antibacterial (Bacillus cereus) | MIC: 4 µg/mL | - | [3] |

| Known Compound 11 | Penicillium oxalicum 114-2 (mutant) | Anti-influenza A virus | 6.9 µM | - | [3] |

| Epiremisporine C | Penicillium citrinum | Anti-inflammatory | - | Human neutrophils | [4] |

| Epiremisporine D | Penicillium citrinum | Anti-inflammatory | 6.39 µM | Human neutrophils | [4] |

| Epiremisporine E | Penicillium citrinum | Anti-inflammatory, Cytotoxic | 8.28 µM (anti-inflammatory), 43.82 µM (cytotoxic) | Human neutrophils, A549 | [4] |

| Epiremisporine B | Penicillium citrinum | Anti-inflammatory, Cytotoxic | 3.62 µM (anti-inflammatory), 32.29 µM (cytotoxic) | Human neutrophils, A549 | [4] |

| Penicitrinone A | Penicillium citrinum | Anti-inflammatory, Cytotoxic | 2.67 µM (anti-inflammatory), 49.15 µM (cytotoxic) | Human neutrophils, A549 | [4] |

| Aspergione A | Aspergillus sp. GXNU-B1 | Anti-inflammatory (NO inhibition) | 38.26 µM | Activated macrophages | [5] |

| Known Compound 8 | Aspergillus sp. GXNU-B1 | Anti-inflammatory (NO inhibition) | 44.30 µM | Activated macrophages | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of fungal chromanone lactones.

Fungal Fermentation and Metabolite Extraction

Objective: To cultivate the fungus and extract its secondary metabolites.

Protocol:

-

Fungal Culture: Inoculate the desired fungal strain into a suitable liquid or solid-state fermentation medium. Common media include Potato Dextrose Broth (PDB) or rice medium. Incubate the culture for a period of 14-21 days at a controlled temperature (typically 25-28°C) with or without shaking, depending on the fungal species and the desired metabolite production.

-

Extraction:

-

For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth three times with an equal volume of ethyl acetate. Extract the mycelia by homogenization in methanol, followed by filtration and evaporation of the solvent.

-

For solid-state cultures, soak the entire culture in a 1:1 mixture of methanol and chloroform and allow it to stand overnight. Filter the mixture and partition the filtrate between ethyl acetate and water.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

Objective: To isolate individual chromanone lactones from the crude extract.

Protocol:

-

Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Further Purification: Subject the fractions containing the compounds of interest to further purification using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of methanol and water as the mobile phase. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210, 254, and 280 nm).

-

Purity Assessment: Assess the purity of the isolated compounds by analytical HPLC and spectroscopic methods.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Protocol:

-

Mass Spectrometry (MS): Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons.

-

Acquire 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Data Analysis: Integrate the data from MS and NMR experiments to deduce the planar structure and relative stereochemistry of the chromanone lactone.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of the isolated compounds against cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MIA-PaCa-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated chromanone lactones (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assays

Objective: To measure the effect of the compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chromanone lactones for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol:

-

Cell Treatment: Treat RAW 264.7 cells with the compounds and/or LPS as described in the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the desired cytokines using commercially available kits, following the manufacturer's instructions.

-

Data Analysis: Determine the cytokine concentrations from the standard curve and calculate the percentage of inhibition.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the discovery and characterization of bioactive chromanone lactones from fungal sources.

Biosynthetic Pathway Overview

Chromanone lactones are biosynthetically derived from tetrahydroxanthones, which in turn are synthesized via the polyketide pathway in fungi.

Hypothetical Anti-inflammatory Signaling Pathway

Some chromanone lactones exhibit anti-inflammatory activity, potentially through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism.

Conclusion

Chromanone lactones from fungal sources represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse structures and potent biological activities warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge and experimental methodologies for the study of these fascinating compounds. It is hoped that this resource will facilitate future research and development in this exciting field.

References

Spectral Data Analysis of Chromanone Lactones: A Technical Guide

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth overview of the spectral data acquisition and interpretation for a representative chromanone lactone, herein referred to as Hypothetical Chromanone Lactone A. The methodologies and data presented are typical for this class of fungal metabolites.

Introduction to Chromanone Lactones

Chromanone lactones are a class of polyketide-derived fungal secondary metabolites characterized by a chromanone core fused to a lactone ring. These compounds exhibit a wide range of biological activities, making them interesting targets for natural product synthesis and drug discovery. The definitive identification of their molecular structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Hypothetical Chromanone Lactone A

The following tables summarize the quantitative spectral data that would be expected for a typical chromanone lactone.

Table 1: ¹H and ¹³C NMR Spectral Data for Hypothetical Chromanone Lactone A (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 78.5 | 4.85 | dd | 11.5, 5.0 |

| 3 | 35.2 | 2.90 | m | |

| 2.75 | m | |||

| 4 | 195.8 | - | - | - |

| 4a | 103.2 | - | - | - |

| 5 | 162.1 | - | - | - |

| 6 | 98.5 | 6.10 | d | 2.5 |

| 7 | 164.3 | - | - | - |

| 8 | 95.8 | 6.05 | d | 2.5 |

| 8a | 158.9 | - | - | - |

| 9 | 170.1 | - | - | - |

| 10 | 45.3 | 2.50 | m | |

| 11 | 28.1 | 1.60 | m | |

| 12 | 22.5 | 0.95 | t | 7.5 |

| 5-OH | - | 12.50 | s | - |

| 7-OCH₃ | 55.8 | 3.80 | s | - |

Table 2: Mass Spectrometry Data for Hypothetical Chromanone Lactone A

| Technique | Parameter | Value |

| High-Resolution Electrospray Ionization (HRESI-MS) | [M+H]⁺ (calculated for C₁₅H₁₇O₆) | 293.1025 |

| [M+H]⁺ (found) | 293.1021 | |

| Electron Ionization (EI-MS) | m/z (relative intensity %) | 292 (M⁺, 45), 264 (20), 249 (100), 221 (35), 193 (50) |

Table 3: Infrared (IR) Spectroscopy Data for Hypothetical Chromanone Lactone A

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Broad | O-H stretch (intramolecular H-bond) |

| 2960, 2875 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (lactone) |

| 1650 | Strong | C=O stretch (chromanone, H-bonded) |

| 1620, 1580 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester) |

| 1150 | Strong | C-O stretch (ether) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data acquisition.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used for all NMR experiments.

-

¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

-

¹³C NMR: Spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

-

2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

3.2 Mass Spectrometry (MS)

-

HRESI-MS: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion in positive ion mode.

-

EI-MS: Low-resolution electron ionization mass spectra were recorded on a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, and the mass spectrum of the corresponding chromatographic peak was recorded with an ionization energy of 70 eV.

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the compound was prepared by dissolving a small amount in chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Data Interpretation and Structural Elucidation Workflow

The process of elucidating the structure of a novel compound from its spectral data follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for the structural elucidation of a natural product.

This systematic approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous determination of complex molecular structures like that of Hypothetical Chromanone Lactone A.

Theoretical Framework for the Structural Elucidation of Lachnone A: A Computational Approach

Introduction: Lachnone A, a novel lactone-containing natural product, presents a compelling subject for theoretical and computational investigation. The inherent flexibility of lactone rings and the stereochemical complexity of natural products necessitate a robust computational strategy to elucidate the three-dimensional structure, understand its electronic properties, and predict its spectroscopic signatures. This guide outlines a comprehensive theoretical workflow for the structural analysis of Lachnone A, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established computational chemistry practices for the study of lactones and other complex organic molecules.

Data Presentation: Predicted Structural and Spectroscopic Parameters

Quantitative data from theoretical calculations are crucial for comparing with experimental results and for understanding the molecule's intrinsic properties. The following tables present hypothetical data that would be generated during a computational study of Lachnone A.

Table 1: Conformational Analysis of Lachnone A

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angle (°C) (C1-O-C2-C3) |

| LA-Conf-1 | 0.00 | 75.3 | 175.2 |

| LA-Conf-2 | 0.85 | 20.1 | -65.8 |

| LA-Conf-3 | 2.10 | 4.6 | 88.4 |

Table 2: Selected Optimized Geometric Parameters for the Lowest Energy Conformer (LA-Conf-1)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C1=O1 | 1.21 Å |

| O2-C1 | 1.35 Å | |

| O2-C5 | 1.45 Å | |

| Bond Angle | O2-C1-C2 | 118.5° |

| C1-O2-C5 | 121.0° | |

| Dihedral Angle | H1-C2-C3-H2 | -58.9° |

Table 3: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for LA-Conf-1

| Atom | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

| C1 | 172.5 | 171.8 | - | - |

| C2 | 75.3 | 74.9 | 4.15 | 4.12 |

| C3 | 34.1 | 33.8 | 2.31 | 2.28 |

| C4 | 28.9 | 28.5 | 1.85 | 1.83 |

| C5 | 68.2 | 67.9 | 3.98 | 3.95 |

Theoretical Protocols: A Step-by-Step Guide

Detailed and reproducible computational protocols are fundamental to rigorous scientific inquiry. The following sections outline the key theoretical methodologies for the structural and spectroscopic analysis of Lachnone A.

1. Conformational Search and Analysis

The first step in the theoretical study of a flexible molecule like Lachnone A is to identify all low-energy conformations.

-

Methodology: A conformational search can be performed using molecular mechanics methods, such as the MMFF94 force field, to efficiently explore the potential energy surface. This initial search generates a large number of possible conformers.

-

Refinement: The resulting unique conformers are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with the 6-31G(d,p) basis set.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), to obtain more accurate relative energies.

-